3,3'-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol
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Overview
Description
3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is a complex organic compound featuring a cyclobutylmethyl group linked to a diphenol structure via an azanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol typically involves multi-step organic reactions. One common method involves the reaction of cyclobutylmethylamine with ethylene oxide to form an intermediate, which is then reacted with diphenol under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol exerts its effects involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclobutylmethyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2’-((Ethane-1,2-diylbis((2-hydroxyethyl)azanediyl))bis(methylene))diphenol: Similar structure but with different substituents on the aromatic rings.
(4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate): Another compound with an azanediyl bridge but different functional groups.
Uniqueness
3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is unique due to its specific combination of a cyclobutylmethyl group and diphenol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H27NO2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[2-[cyclobutylmethyl-[2-(3-hydroxyphenyl)ethyl]amino]ethyl]phenol |
InChI |
InChI=1S/C21H27NO2/c23-20-8-2-4-17(14-20)10-12-22(16-19-6-1-7-19)13-11-18-5-3-9-21(24)15-18/h2-5,8-9,14-15,19,23-24H,1,6-7,10-13,16H2 |
InChI Key |
KWTDSERCTGJMJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN(CCC2=CC(=CC=C2)O)CCC3=CC(=CC=C3)O |
Origin of Product |
United States |
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